molecular formula C15H12O2 B3054765 rel-trans-Chalcone Oxide CAS No. 61840-92-4

rel-trans-Chalcone Oxide

Cat. No.: B3054765
CAS No.: 61840-92-4
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-GJZGRUSLSA-N
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Description

rel-trans-Chalcone Oxide: is a chemical compound that belongs to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: rel-trans-Chalcone Oxide can be synthesized through various methods. One common method involves the aldol condensation of acetophenone with benzaldehyde, followed by epoxidation of the resulting chalcone. The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by the addition of an oxidizing agent like m-chloroperoxybenzoic acid to form the epoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and column chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: rel-trans-Chalcone Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rel-trans-Chalcone Oxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

rel-trans-Chalcone Oxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMJZQVDNZRKT-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352520, DTXSID601032735
Record name Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-86-7, 61840-92-4
Record name trans-Chalcone oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7570-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chalcone Oxide, rel-trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2AKU44C26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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